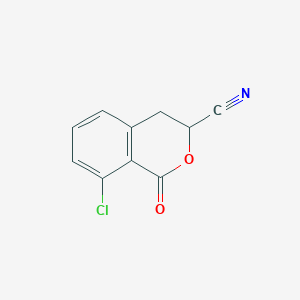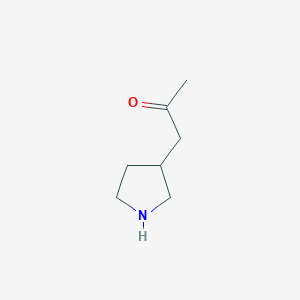![molecular formula C9H19ClOSi B13198167 {[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane](/img/structure/B13198167.png)
{[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane is an organosilicon compound that features a chloromethyl group attached to an oxolane ring, which is further bonded to a trimethylsilane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane typically involves the reaction of 3-(chloromethyl)oxolane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
3-(Chloromethyl)oxolane+Trimethylsilyl chlorideBase[3-(Chloromethyl)oxolan-3-yl]methyltrimethylsilane
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
Substitution Reactions: The chloromethyl group in {[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane can undergo nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the chlorine atom with an azide group.
Oxidation Reactions: The oxolane ring can be oxidized using reagents such as potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at room temperature.
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Major Products
Substitution: {[3-(Azidomethyl)oxolan-3-yl]methyl}trimethylsilane
Oxidation: {[3-(Carboxymethyl)oxolan-3-yl]methyl}trimethylsilane
Reduction: {[3-(Hydroxymethyl)oxolan-3-yl]methyl}trimethylsilane
科学的研究の応用
Chemistry
In organic synthesis, {[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane serves as a versatile intermediate for the introduction of oxolane rings into complex molecules. It is used in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound is utilized in the development of bioactive molecules, particularly in the modification of nucleosides and nucleotides for antiviral and anticancer research.
Medicine
In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of drug candidates with improved pharmacokinetic properties.
Industry
The compound finds applications in the production of specialty polymers and materials with enhanced mechanical and thermal properties.
作用機序
The mechanism of action of {[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The chloromethyl group can participate in nucleophilic substitution reactions, while the trimethylsilane group can stabilize reactive intermediates through silicon’s ability to donate electron density.
類似化合物との比較
Similar Compounds
- {[3-(Bromomethyl)oxolan-3-yl]methyl}trimethylsilane
- {[3-(Iodomethyl)oxolan-3-yl]methyl}trimethylsilane
- {[3-(Hydroxymethyl)oxolan-3-yl]methyl}trimethylsilane
Uniqueness
{[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane is unique due to the presence of the chloromethyl group, which offers a balance between reactivity and stability. This makes it a valuable intermediate in organic synthesis, providing a versatile platform for further functionalization.
特性
分子式 |
C9H19ClOSi |
|---|---|
分子量 |
206.78 g/mol |
IUPAC名 |
[3-(chloromethyl)oxolan-3-yl]methyl-trimethylsilane |
InChI |
InChI=1S/C9H19ClOSi/c1-12(2,3)8-9(6-10)4-5-11-7-9/h4-8H2,1-3H3 |
InChIキー |
MEUBSAYHMPVAKB-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CC1(CCOC1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B13198093.png)
![5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one](/img/structure/B13198097.png)

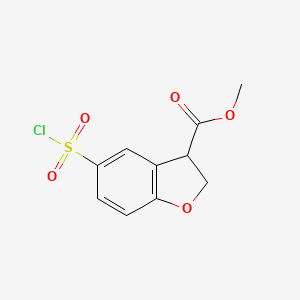
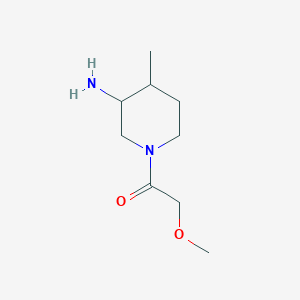
![1,5-Dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13198116.png)
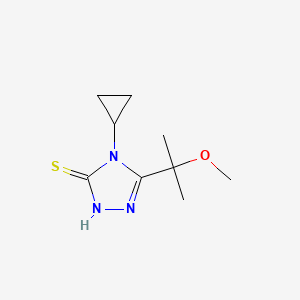
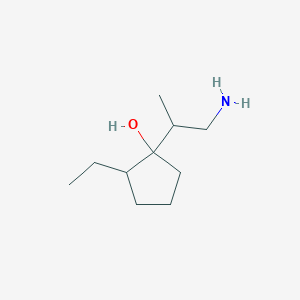
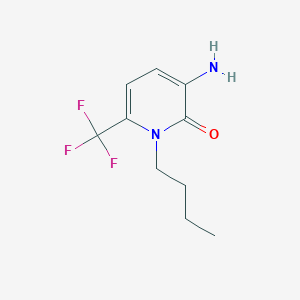

![2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine](/img/structure/B13198160.png)
